3-[(1-But-3-enylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one
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Overview
Description
3-[(1-But-3-enylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one is a complex organic compound that features a quinazolinone core, a piperidine ring, and a fluoro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-But-3-enylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and alkene precursors.
Quinazolinone Core Construction: This involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones.
Fluorination: Introduction of the fluoro group is typically done using electrophilic fluorinating agents such as Selectfluor.
Final Coupling: The piperidine and quinazolinone fragments are coupled using standard amide or ester bond-forming reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(1-But-3-enylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxides.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions include N-oxides, dihydroquinazolinones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Biological Studies: Its interactions with biological macromolecules can be studied to understand its mechanism of action.
Chemical Biology: It can be used as a probe to study cellular processes and pathways.
Industrial Applications: It may have applications in the synthesis of other complex organic molecules or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 3-[(1-But-3-enylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances its binding affinity and specificity, while the piperidine ring provides structural stability. The quinazolinone core is crucial for its biological activity, potentially inhibiting or modulating the activity of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-[(1-But-3-enylpiperidin-4-yl)methyl]-7-chloro-2-methylquinazolin-4-one
- 3-[(1-But-3-enylpiperidin-4-yl)methyl]-7-bromo-2-methylquinazolin-4-one
- 3-[(1-But-3-enylpiperidin-4-yl)methyl]-7-iodo-2-methylquinazolin-4-one
Uniqueness
The presence of the fluoro group in 3-[(1-But-3-enylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one distinguishes it from its chloro, bromo, and iodo analogs. Fluorine’s unique properties, such as its small size and high electronegativity, can significantly influence the compound’s pharmacokinetic and pharmacodynamic profiles, making it potentially more effective or selective in its biological applications.
Properties
IUPAC Name |
3-[(1-but-3-enylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O/c1-3-4-9-22-10-7-15(8-11-22)13-23-14(2)21-18-12-16(20)5-6-17(18)19(23)24/h3,5-6,12,15H,1,4,7-11,13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTPTURYLQHIKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)CCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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